REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[CH3:14][Mg]Br.[NH4+].[Cl-]>C1COCC1>[F:1][C:2]([F:12])([F:13])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]([OH:9])[CH3:14])=[CH:6][CH:5]=1 |f:2.3|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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FC(OC1=CC=C(C=O)C=C1)(F)F
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.3 mL
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Type
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reactant
|
Smiles
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C[Mg]Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at rt, under nitrogen, for 4 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was cooled to 0° C.
|
Type
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EXTRACTION
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Details
|
The separated aq. layer was further extracted with AcOEt (3×20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
the mixed organic layers were dried over anh. MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by FC (DCM/MeOH=40/1)
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
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FC(OC1=CC=C(C=C1)C(C)O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |